![molecular formula C17H13FN6O B2529250 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892768-94-4](/img/structure/B2529250.png)
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine" is a fluorinated heterocyclic compound that likely exhibits a range of biological activities and chemical properties due to the presence of 1,2,4-oxadiazole and 1,2,3-triazole rings in its structure. These heterocycles are known for their utility in pharmaceuticals and materials science due to their unique chemical characteristics .
Synthesis Analysis
The synthesis of related fluorinated heterocyclic compounds often involves photochemical reactions or high-temperature conditions. For instance, the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles through photolytic pathways . Similarly, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives involves high-temperature reactions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated heterocycles is often confirmed using techniques such as X-ray crystallography. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by single crystal X-ray diffraction . This suggests that similar analytical techniques could be used to elucidate the structure of "4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine".
Chemical Reactions Analysis
The reactivity of fluorinated heterocycles with nitrogen nucleophiles is a key aspect of their chemistry. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . This indicates that the compound may also undergo reactions with nitrogen nucleophiles, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
Fluorinated heterocycles exhibit a range of physical and chemical properties. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan show moderate thermal stabilities and are insensitive towards impact and friction, which could be relevant for the application of the compound as an energetic material . Additionally, the presence of fluorine atoms can significantly influence the biological activity of these compounds, as seen in various studies .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Antimicrobial Activities of Triazole Derivatives: Novel triazole derivatives, including structures analogous to the specified chemical, have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms. This includes efforts to create compounds with enhanced biological activity by exploring the antimicrobial properties of different triazole and oxadiazole derivatives (Bektaş et al., 2007; Başoğlu et al., 2013).
Anticancer Evaluation
- Anticancer Properties: Some derivatives have been explored for their anticancer activities, showing good to moderate efficacy against various human cancer cell lines. This highlights the potential of such compounds in the development of new therapeutic agents targeting cancer (Yakantham et al., 2019).
Synthesis Techniques
- Innovative Synthesis Methods: Research has focused on developing novel synthesis methods for triazole and oxadiazole derivatives. This includes catalyst- and solvent-free synthesis techniques, highlighting an interest in more environmentally friendly and efficient chemical synthesis processes (Ramazani & Rezaei, 2010; Moreno-Fuquen et al., 2019).
Photophysical Studies
- Photophysical and Electrochemical Properties: Investigations into the photophysical and electrochemical properties of related compounds have been conducted, providing insights into their stability, reactivity, and potential applications in materials science, including in the development of organic light-emitting devices (Tagare et al., 2018).
Molecular Structure Analysis
- Crystal Structure Analysis: Detailed crystallographic analysis has been performed on similar compounds, aiding in the understanding of their molecular conformations and the implications for their reactivity and interactions (Kariuki et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c1-10-6-8-11(9-7-10)24-15(19)14(21-23-24)17-20-16(22-25-17)12-4-2-3-5-13(12)18/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXWQIRIARBTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

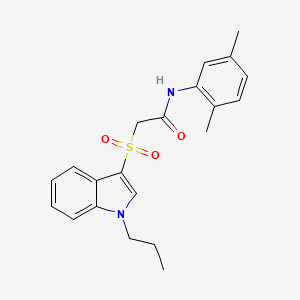
![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)
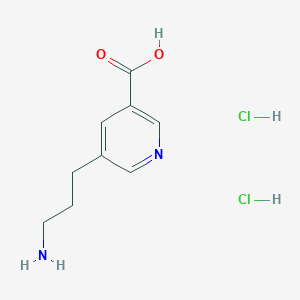
![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)
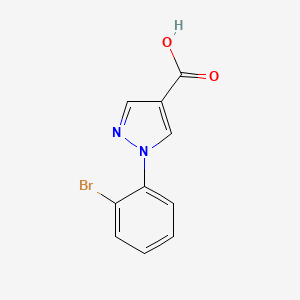
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)
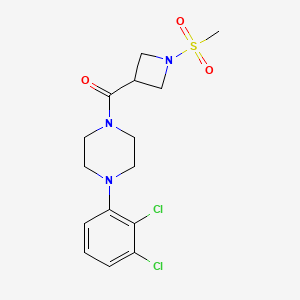
![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)
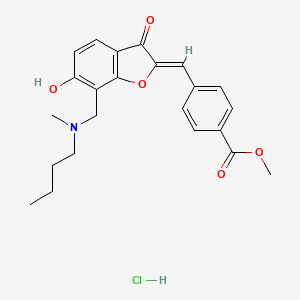
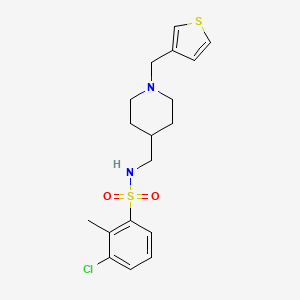
![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)